4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole
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Overview
Description
4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole is a complex organic compound known for its unique structural properties. This compound features a thiazole ring and a bicyclic nitrogenous moiety, making it interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with thechemokine receptor CCR5 . This receptor plays a crucial role in the immune response and is also a key entry point for certain strains of HIV .
Mode of Action
The compound is likely to act as an entry inhibitor , preventing the interaction between HIV and CCR5 . By binding to the CCR5 receptor, it prevents HIV from entering human cells .
Biochemical Pathways
Given its potential role as a ccr5 antagonist, it may impact pathways related toimmune response and HIV infection .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific mechanism of action. As a potential CCR5 antagonist, it could prevent HIV from entering cells, thereby inhibiting the progression of the infection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps:
Formation of the bicyclic azabicyclo[3.2.1]octane core.
Introduction of the methoxy group at the 3-position.
Attachment of the thiazole ring via a methyl linkage.
Industrial Production Methods: In industrial settings, the production of this compound requires careful control of reaction conditions, including temperature, pH, and solvent choice. Catalysts and specific reagents are used to ensure high yield and purity. The scale-up process involves using larger reaction vessels and optimizing the reaction time to maintain efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a formyl or carboxylic group.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The thiazole ring and the bicyclic system can be subjected to nucleophilic or electrophilic substitution reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various halogenating agents and metal catalysts.
Major Products: The main products of these reactions include oxidized derivatives, reduced analogs, and substituted thiazole and bicyclic compounds.
Scientific Research Applications
This compound finds extensive applications in several fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its pharmacological properties, including possible therapeutic effects.
Industry: Utilized in the manufacture of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Compared to other compounds with similar structures, this compound stands out due to its unique combination of a thiazole ring and a bicyclic azabicyclo[3.2.1]octane system. Similar compounds include:
2-Methylthiazole derivatives: Common in flavor and fragrance industry.
Bicyclic nitrogenous compounds: Often found in pharmaceuticals for their bioactivity.
In essence, the uniqueness of 4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole lies in its structural diversity and its broad spectrum of applications in various fields.
Properties
IUPAC Name |
4-[(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl]-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-9-14-10(8-17-9)7-15-11-3-4-12(15)6-13(5-11)16-2/h8,11-13H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOHZPCXFONQKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2C3CCC2CC(C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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